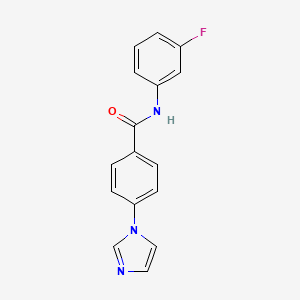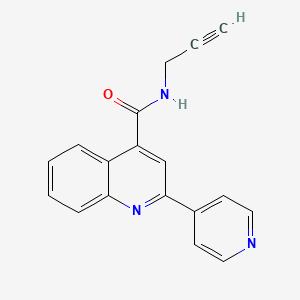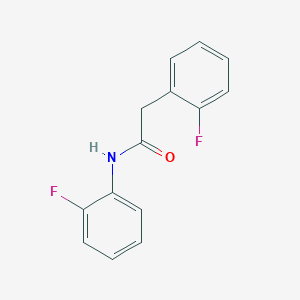
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide involves the inhibition of protein kinase CK2. This kinase is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide is its high yield of synthesis. This compound can be synthesized in large quantities, which makes it suitable for further studies. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been used for similar studies. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide. One of the most significant directions is the development of this compound as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and mode of administration for this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, the synthesis method of this compound needs to be optimized to improve its solubility and yield.
Méthodes De Synthèse
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 5-bromo-3-furoic acid and 4-methyl-2-pyridinecarboxamide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction leads to the formation of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide as a white solid with a high yield.
Applications De Recherche Scientifique
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-13-10(4-7)14-11(15)8-5-9(12)16-6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCVGUZLGFOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)


![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)

![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)